molecular formula C8H11F3O3S B13701952 4-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate

4-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate

Cat. No.: B13701952
M. Wt: 244.23 g/mol
InChI Key: PXUKYBBJDOSNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C8H11F3O3S. It is a triflate ester derived from 4-methylcyclohex-1-ene and trifluoromethanesulfonic acid. This compound is known for its utility in various organic synthesis reactions, particularly in the field of trifluoromethylation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylcyclohex-1-en-1-yl trifluoromethanesulfonate typically involves the reaction of 4-methylcyclohex-1-ene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester .

Industrial Production Methods

While specific industrial production methods for 4-methylcyclohex-1-en-1-yl trifluoromethanesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Trifluoromethylation: Reagents such as trifluoromethyl iodide (CF3I) and catalysts like palladium complexes are used.

Major Products Formed

Scientific Research Applications

4-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylcyclohex-1-en-1-yl trifluoromethanesulfonate primarily involves its role as a triflate ester. In nucleophilic substitution reactions, the triflate group acts as a good leaving group, facilitating the replacement by nucleophiles. In trifluoromethylation reactions, the compound serves as a source of the trifluoromethyl group, which is introduced into the target molecule through the action of catalysts and reagents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate is unique due to the presence of both a triflate ester and a methyl group on the cyclohexene ring. This combination enhances its reactivity and makes it a valuable reagent in organic synthesis, particularly for introducing trifluoromethyl groups into complex molecules .

Properties

Molecular Formula

C8H11F3O3S

Molecular Weight

244.23 g/mol

IUPAC Name

(4-methylcyclohexen-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C8H11F3O3S/c1-6-2-4-7(5-3-6)14-15(12,13)8(9,10)11/h4,6H,2-3,5H2,1H3

InChI Key

PXUKYBBJDOSNMG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=CC1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.